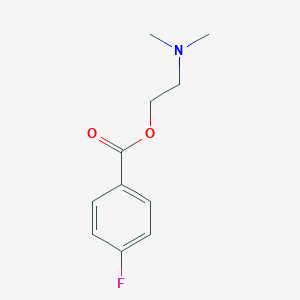

2-(Dimethylamino)ethyl 4-fluorobenzoate

描述

BenchChem offers high-quality 2-(Dimethylamino)ethyl 4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)ethyl 4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H14FNO2 |

|---|---|

分子量 |

211.23 g/mol |

IUPAC 名称 |

2-(dimethylamino)ethyl 4-fluorobenzoate |

InChI |

InChI=1S/C11H14FNO2/c1-13(2)7-8-15-11(14)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3 |

InChI 键 |

NRUQEQSAOISZES-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)F |

规范 SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)F |

产品来源 |

United States |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(dimethylamino)ethyl 4-fluorobenzoate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves esterification of 4-fluorobenzoic acid with 2-(dimethylamino)ethanol under acid catalysis (e.g., H₂SO₄ or HCl). To maximize purity, reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitoring by HPLC or NMR ensures removal of unreacted precursors and byproducts like dimethylaminoethanol derivatives .

Q. How can the structural and electronic properties of 2-(dimethylamino)ethyl 4-fluorobenzoate be characterized?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., between the dimethylamino group and ester oxygen). ShelXL software is commonly used for refinement .

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C NMR (e.g., fluorine-induced deshielding of aromatic protons).

- FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and aromatic C-F (1220–1280 cm⁻¹) stretches.

- Computational methods : DFT calculations (B3LYP/6-31G*) model electron distribution and reactive sites .

Advanced Research Questions

Q. How does 2-(dimethylamino)ethyl 4-fluorobenzoate perform as a co-initiator in resin systems compared to structurally similar amines?

- Methodological Answer : In photo-polymerizable resins, its efficacy depends on amine concentration and interaction with initiators like camphorquinone (CQ). Experimental design should:

- Vary amine:CQ ratios (e.g., 1:1 vs. 1:2) to assess degree of conversion (DC) via FT-IR.

- Compare with ethyl 4-(dimethylamino)benzoate, which shows higher DC due to better electron-donating capacity .

- Evaluate physical properties (flexural strength, water sorption) post-curing. Contradictions in data (e.g., lower DC but improved mechanical strength) may arise from crosslinking density differences, resolvable via ANOVA and post-hoc tests .

Q. What strategies resolve contradictions in reactivity data when using 2-(dimethylamino)ethyl 4-fluorobenzoate in catalytic systems?

- Methodological Answer : Contradictions (e.g., variable reaction yields in coupling reactions) often stem from:

- Solvent effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents to optimize nucleophilicity.

- Steric hindrance : Introduce bulky substituents on the benzoate ring to assess steric vs. electronic contributions.

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation. For example, competing pathways (e.g., SN1 vs. SN2) may require Eyring plot analysis .

Q. How can 2-(dimethylamino)ethyl 4-fluorobenzoate be functionalized for biological activity screening?

- Methodological Answer :

- Derivatization : React the ester with hydrazine to form hydrazide derivatives for antimicrobial testing.

- Coupling reactions : Use EDC/HOBt to conjugate the carboxylate (post-hydrolysis) with amino-containing pharmacophores (e.g., acridine derivatives).

- In vitro assays : Screen for enzyme inhibition (e.g., PHLPP phosphatases) via fluorescence-based assays, comparing IC₅₀ values against control inhibitors .

Q. What computational approaches predict the interaction of 2-(dimethylamino)ethyl 4-fluorobenzoate with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Model binding to receptor pockets (e.g., GABAₐ receptors) using the compound’s minimized 3D structure.

- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds (e.g., between the fluorine atom and Thr262 residue).

- QSAR models : Coralate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Data Analysis and Experimental Design

Q. How to design experiments assessing the environmental stability of 2-(dimethylamino)ethyl 4-fluorobenzoate?

- Methodological Answer :

- Hydrolysis studies : Expose the compound to buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via LC-MS; pseudo-first-order kinetics model half-life.

- Photolysis : Use UV chambers (λ = 254 nm) to simulate sunlight exposure. Identify photoproducts (e.g., demethylated analogs) using HRMS .

- Statistical design : Apply a factorial DOE to evaluate pH-temperature interactions on degradation rates.

Q. What analytical techniques validate the compound’s role in multi-step syntheses (e.g., as a building block)?

- Methodological Answer :

- Reaction monitoring : Use inline IR or Raman spectroscopy to track consumption of the ester group.

- Isotopic labeling : Incorporate ¹⁸O into the ester moiety to trace its fate in hydrolysis steps via GC-MS.

- Byproduct profiling : High-resolution mass spectrometry (HRMS) identifies side products (e.g., Michael adducts) in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。